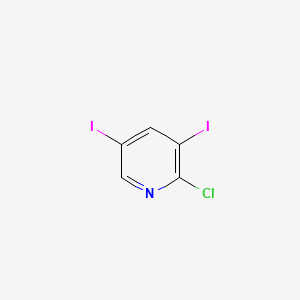

2-Chloro-3,5-diiodopyridine

描述

2-Chloro-3,5-diiodopyridine (CAS: 856169-60-3) is a halogenated pyridine derivative with the molecular formula C₅H₂ClI₂N and a molecular weight of 365.34 g/mol . Its structure features a chlorine atom at position 2 and iodine atoms at positions 3 and 5 on the pyridine ring. This compound is primarily utilized as a pharmaceutical intermediate due to its reactivity in halogen exchange and coupling reactions . It is commercially available as a powder with a purity of ≥95% and requires storage in tightly sealed containers to prevent degradation .

属性

IUPAC Name |

2-chloro-3,5-diiodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClI2N/c6-5-4(8)1-3(7)2-9-5/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVCKBKBSDFLXGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1I)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClI2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80348215 | |

| Record name | 2-Chloro-3,5-diiodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80348215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856169-60-3 | |

| Record name | 2-Chloro-3,5-diiodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80348215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reaction Scheme

- Starting material: 5-bromo-2,3-dichloropyridine

- Step 1: Lithiation with n-butyllithium at low temperature (≤ -78 °C) to form 2,3-dichloro-5-lithiopyridine intermediate.

- Step 2: Electrophilic iodination with iodine (I₂) at low temperature to yield 2,3-dichloro-5-iodopyridine.

- Step 3: Purification by solvent extraction and recrystallization.

Conditions and Notes

- The lithiation must be done under inert atmosphere with mild agitation to maintain uniform dispersion.

- The lithiopyridine intermediate is unstable; immediate iodination is necessary.

- Ambient pressure is sufficient; reaction temperatures are strictly controlled to avoid side reactions.

- The product is isolated as a white solid with melting point ~56.5–57.5 °C.

Extension to this compound

- By analogy, iodination at both the 3 and 5 positions can be achieved via stepwise lithiation and iodination or through selective halogen exchange reactions.

- The literature suggests that starting from 2,3-dichloropyridine derivatives, controlled iodination can introduce iodine atoms selectively at the 3 and 5 positions.

Method B: Iodination of Hydroxypyridine Derivatives Followed by Chlorination

This method uses hydroxypyridine intermediates iodinated under alkaline conditions, followed by chlorination to introduce the chlorine atom.

Reaction Scheme

- Starting material: 5-chloro-6-hydroxynicotinic acid

- Step 1: Iodination with iodine (I₂) in aqueous alkaline iodide solution at 40–150 °C (preferably ~100 °C) to form 3-chloro-5-iodo-2-pyridinol.

- Step 2: Acidification (pH ≤ 1) to precipitate the iodopyridinol.

- Step 3: Chlorination with chlorinating agents such as Cl₂, POCl₃, PCl₅, thionyl chloride (SOCl₂), or phosgene at reflux temperature to convert hydroxyl to chlorine, yielding 2,3-dichloro-5-iodopyridine.

- Step 4: Isolation by filtration and recrystallization.

Conditions and Notes

- Chlorinating agents vary depending on availability and desired reaction control.

- The reaction mixture is poured into cold water or ice to precipitate the product.

- Purification involves standard solvent extraction and recrystallization techniques.

Comparative Data Table of Preparation Methods

| Parameter | Method A: Lithiation/Iodination | Method B: Hydroxypyridine Iodination/Chlorination |

|---|---|---|

| Starting Material | 5-bromo-2,3-dichloropyridine | 5-chloro-6-hydroxynicotinic acid |

| Key Reagents | n-Butyllithium, Iodine (I₂) | Iodine (I₂), Chlorinating agents (Cl₂, POCl₃, SOCl₂, etc.) |

| Temperature Range | ≤ -78 °C (lithiation), low temperature (iodination) | 40–150 °C (iodination), reflux (chlorination) |

| Reaction Atmosphere | Inert atmosphere (N₂ or Ar) | Ambient or controlled atmosphere |

| Intermediate | 2,3-dichloro-5-lithiopyridine | 3-chloro-5-iodo-2-pyridinol |

| Product Purity | High, white solid, mp 56.5–57.5 °C | High, isolated by filtration and recrystallization |

| Advantages | High regioselectivity, direct iodination | Uses readily available hydroxypyridine, scalable |

| Disadvantages | Requires low temperature and handling of air-sensitive reagents | Multi-step, requires strong chlorinating agents |

Additional Notes on Industrial Scale and Purification

- Industrial processes for dihalopyridines emphasize high purity and yield with minimal effluent.

- Extraction is commonly performed using water-immiscible organic solvents such as toluene, dichloromethane, or ethyl acetate.

- Solvent recycling and temperature control during extraction (60–70 °C) are important for efficiency.

- Chlorination and iodination steps are often optimized to minimize side products and maximize selectivity.

Summary of Research Findings

- The lithiation and iodination method provides a direct route to iodinated chloropyridines with good control over regioselectivity but demands strict temperature and atmosphere control.

- The hydroxypyridine route offers a versatile alternative, allowing iodination under aqueous alkaline conditions followed by chlorination, suitable for larger scale synthesis.

- Both methods require careful purification steps including solvent extraction and recrystallization to achieve high-purity this compound.

- Choice of chlorinating agent and reaction conditions significantly affects yield and purity in the chlorination step.

- The methods are supported by patent literature and peer-reviewed research, indicating their robustness and applicability in synthetic chemistry.

化学反应分析

Types of Reactions: 2-Chloro-3,5-diiodopyridine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups.

Coupling Reactions: It can participate in Suzuki coupling reactions with phenylboronic acid dimethyl ester.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.

Major Products:

Substitution Reactions: Products include derivatives with different functional groups replacing the halogens.

Coupling Reactions: Products include biaryl compounds formed through the coupling of the pyridine ring with aromatic groups.

科学研究应用

Organic Synthesis

2-Chloro-3,5-diiodopyridine serves as an important intermediate in the synthesis of complex organic molecules. It is utilized in:

- Pharmaceuticals : As a building block for developing new drugs targeting various diseases.

- Agrochemicals : In the formulation of pesticides and herbicides.

- Materials Science : In the production of specialty chemicals and advanced materials.

Medicinal Chemistry

The compound's structure allows for significant biological interactions:

- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties against various bacterial strains, particularly Gram-positive bacteria.

- Anticancer Properties : Derivatives of this compound have shown cytotoxic effects against cancer cell lines, suggesting its utility in cancer therapy.

Research has focused on the interactions of this compound with biological targets:

- Enzyme Inhibition : Studies suggest that it may inhibit specific enzymes involved in metabolic pathways, indicating therapeutic potential.

- Binding Affinity : The presence of halogen substituents enhances binding affinity to biological macromolecules, which could lead to the development of selective drugs.

Case Study 1: Enzyme Interaction

A study investigated the interaction of this compound with enzymes involved in metabolic processes. Results indicated that the compound could inhibit certain enzymes at micromolar concentrations, highlighting its potential as a therapeutic agent.

Case Study 2: Antimicrobial Testing

In comparative studies involving halogenated pyridines, this compound exhibited moderate antimicrobial activity against a panel of bacterial strains. This suggests its potential as a template for developing new antimicrobial agents.

作用机制

The mechanism of action of 2-Chloro-3,5-diiodopyridine involves its interaction with specific molecular targets:

Enzyme Inhibition: It inhibits enzymes such as acetylcholinesterase, butyrylcholinesterase, and esterases in plants, leading to disrupted metabolic processes.

Photosynthesis Inhibition: It affects photosynthesis by interfering with the electron transport chain in chloroplasts, leading to reduced energy production in plants.

相似化合物的比较

Structural Isomers

The positional arrangement of chlorine and iodine atoms distinguishes 2-chloro-3,5-diiodopyridine from its isomers. Key isomers and their properties are summarized below:

Key Observations :

Functional Group Variants

Compounds with additional functional groups, such as amines or hydroxyls, exhibit distinct chemical behaviors:

Key Observations :

- Amine Derivatives : The addition of an amine group (e.g., 2-chloro-3,5-diiodopyridin-4-amine) enhances nucleophilic reactivity, making it suitable for synthesizing heterocyclic drugs . However, discrepancies in reported molecular formulas (e.g., H₂O in ) highlight inconsistencies in available data.

- Hydroxyl Derivatives: The hydroxyl group in 2-amino-3,5-diiodo-6-hydroxypyridine HCl increases solubility in polar solvents but reduces stability under acidic conditions .

Physicochemical Properties

- Solubility : Halogenated pyridines are typically sparingly soluble in water but soluble in organic solvents like DCM or THF. Iodine’s larger atomic radius may reduce solubility compared to chloro- or bromo-analogs.

- Stability : Iodine’s weaker bond strength compared to chlorine may lead to preferential substitution at iodine sites during reactions .

生物活性

2-Chloro-3,5-diiodopyridine is a heterocyclic organic compound with significant potential in medicinal chemistry due to its unique structural properties. This article delves into its biological activities, synthesis methods, and potential applications based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula : C₅H₃ClI₂N

- Molecular Weight : 380.35 g/mol

The compound features a pyridine ring substituted with a chlorine atom at the 2-position and iodine atoms at the 3- and 5-positions. These halogen substituents enhance the compound's polarity and reactivity, influencing its biological interactions.

Biological Activities

Research has identified several biological activities associated with this compound:

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens. Its effectiveness can be attributed to the halogen atoms which may disrupt microbial cell membranes or interfere with metabolic processes.

- Anticancer Potential : The compound's derivatives have been investigated for their anticancer properties. The presence of halogens is known to enhance the interaction with biological macromolecules, potentially leading to apoptosis in cancer cells.

- Enzyme Inhibition : There is evidence suggesting that this compound can act as an inhibitor for certain enzymes, which may play a role in its therapeutic applications .

The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. The halogen atoms facilitate the formation of halogen bonds with proteins and nucleic acids, altering their structure and function. This interaction can lead to inhibition of key metabolic pathways in microorganisms and cancer cells.

Synthesis Methods

Several synthetic routes have been developed for producing this compound:

- Halogenation Reactions : Chlorination and iodination of pyridine derivatives using suitable reagents.

- Nucleophilic Substitution : Utilizing nucleophiles to replace hydrogen atoms on the pyridine ring with chlorine and iodine .

Antimicrobial Activity Study

In a study assessing the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus, the compound demonstrated significant inhibition at concentrations as low as 50 µg/mL. The study highlighted its potential as a lead compound for developing new antimicrobial agents.

Anticancer Activity Research

A recent investigation into the anticancer properties of this compound revealed that it induced apoptosis in human cancer cell lines (e.g., HeLa cells) at concentrations ranging from 25 to 100 µM. Mechanistic studies indicated that it activates caspase pathways, leading to programmed cell death .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Cl at C2, I at C3 & C5 | Antimicrobial, Anticancer |

| 2-Chloro-3,5-dibromopyridine | Cl at C2, Br at C3 & C5 | Moderate Antimicrobial |

| 2-Chloro-5-bromopyridine | Cl at C2, Br at C5 | Limited Biological Activity |

This table illustrates how structural variations affect biological activities among similar compounds.

Future Directions

The promising biological activities of this compound warrant further exploration. Future research should focus on:

- Mechanistic Studies : Understanding the detailed mechanisms behind its biological effects.

- Derivatives Development : Synthesizing derivatives to enhance potency and selectivity.

- Clinical Trials : Evaluating safety and efficacy in clinical settings for potential therapeutic applications.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 2-Chloro-3,5-diiodopyridine, and what are the critical reaction parameters?

- Methodology : Halogenation of pyridine derivatives is a common approach. For example, iodine monochloride (ICl) in acetic acid under inert atmospheres at 70°C for 4 hours has been used to introduce iodine atoms into chlorinated pyridine precursors. Key parameters include reagent stoichiometry, reaction temperature, and exclusion of moisture .

- Characterization : Post-synthesis, techniques like ¹H NMR and FT-IR are critical for verifying substitution patterns, while HPLC ensures purity .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Spectroscopy : ¹H NMR identifies proton environments adjacent to halogen atoms, while FT-IR confirms functional groups (e.g., C-Cl and C-I stretches).

- Chromatography : HPLC with UV detection is recommended for purity analysis, especially when optimizing synthetic yields .

Q. How do substituents like chlorine and iodine influence the physicochemical properties of halogenated pyridines?

- Comparative Analysis : Heavier halogens (e.g., iodine) increase molecular weight and polarizability, affecting solubility and reactivity. For instance, iodinated pyridines exhibit lower sublimation enthalpies compared to chlorinated analogs, as seen in NIST data for 3,5-dichloropyridine (ΔsubH° = 67.3 kJ/mol) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound synthesis?

- Optimization Strategies :

- Temperature Control : Maintaining 70°C prevents side reactions while ensuring complete iodination .

- Reagent Purity : Use anhydrous acetic acid to minimize hydrolysis of iodine monochloride.

- Catalysis : Explore phase-transfer catalysts to enhance reaction rates in biphasic systems, inspired by methods for similar halogenation reactions .

Q. What computational tools are recommended for analyzing the crystal structure of this compound?

- Crystallography : The SHELX suite (e.g., SHELXL) is widely used for refining crystal structures against X-ray diffraction data. Its robustness in handling heavy atoms like iodine makes it ideal for halogenated pyridines .

- Density Functional Theory (DFT) : Predict electronic effects of halogen substituents and validate experimental bond lengths/angles.

Q. How can regioselectivity challenges in nucleophilic substitution reactions involving this compound be addressed?

- Case Study : In reactions with competing sites (e.g., ester vs. nitro groups in analogous systems), solvent polarity and base strength significantly influence selectivity. For example, using 1,2-dimethoxyethane instead of methanol reduces unwanted methoxide side reactions .

- Protecting Groups : Temporarily block reactive sites (e.g., using trimethylsilyl groups) to direct substitution to desired positions.

Q. How should researchers resolve contradictions in reported synthetic yields for this compound derivatives?

- Data Analysis : Compare reaction parameters across studies (e.g., inert atmosphere use in vs. ambient conditions). Systematic variation of one parameter (e.g., temperature) while holding others constant can isolate yield-limiting factors.

- Reproducibility : Validate methods using high-purity reagents and standardized characterization protocols (e.g., NIST-calibrated instruments) .

Methodological Notes

- Safety : Handle this compound under fume hoods due to potential respiratory irritancy, as advised in analogous safety protocols .

- Data Validation : Cross-reference experimental results with databases like NIST Chemistry WebBook for thermodynamic properties and crystallographic repositories for structural validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。